
Bis(dichlorophosphanyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dichlorophosphino)methylamine is an organophosphorus compound with the molecular formula CH₃Cl₄NP₂. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industry. The compound is characterized by the presence of two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable intermediate in the synthesis of other organophosphorus compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(dichlorophosphino)methylamine can be synthesized through the reaction of phosphorus trichloride with methylamine. The reaction typically involves the use of an inert solvent such as diethyl ether and is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. The reaction proceeds as follows:
[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow (\text{Cl}_2\text{P})_2\text{NCH}_3 ]
The product is then purified by distillation or recrystallization to obtain bis(dichlorophosphino)methylamine in high purity .
Industrial Production Methods
In an industrial setting, the production of bis(dichlorophosphino)methylamine involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Bis(dichlorophosphino)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert bis(dichlorophosphino)methylamine to phosphine derivatives.
Substitution: The chlorine atoms in the dichlorophosphino groups can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(dichlorophosphino)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Medicine: Research into potential therapeutic applications, such as inhibitors of specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism by which bis(dichlorophosphino)methylamine exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The dichlorophosphino groups can also participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(dichlorophosphino)ethane
- 1,2-Bis(dichlorophosphino)benzene
- 1,2-Bis(dimethylphosphino)ethane
Uniqueness
Bis(dichlorophosphino)methylamine is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis. Additionally, the presence of two dichlorophosphino groups provides multiple sites for chemical modification, enhancing its versatility as a reagent .
Propiedades
Fórmula molecular |
CH3Cl4NP2 |
|---|---|
Peso molecular |
232.8 g/mol |
Nombre IUPAC |
bis(dichlorophosphanyl)methanamine |
InChI |
InChI=1S/CH3Cl4NP2/c2-7(3)1(6)8(4)5/h1H,6H2 |
Clave InChI |
HGNNWUQUSRUPTC-UHFFFAOYSA-N |
SMILES canónico |
C(N)(P(Cl)Cl)P(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


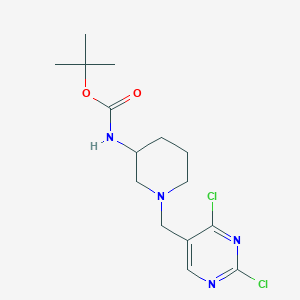
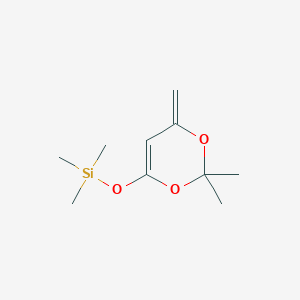
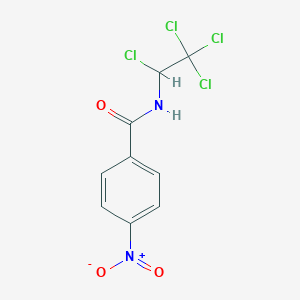
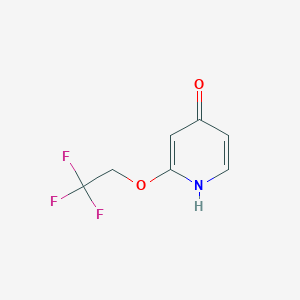
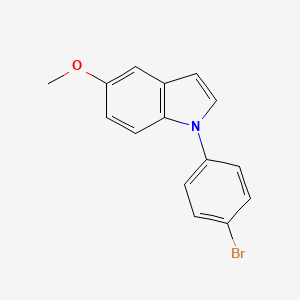
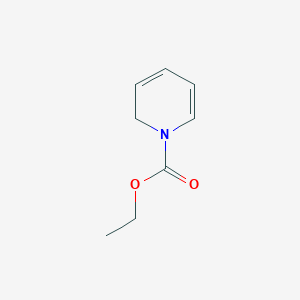
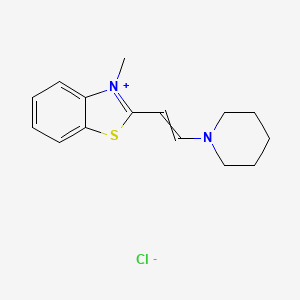
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
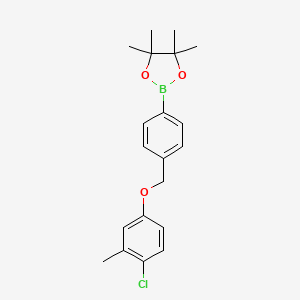
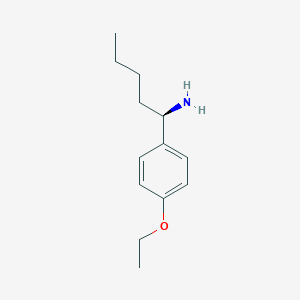
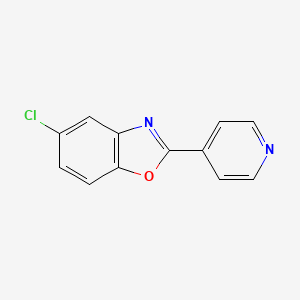
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
